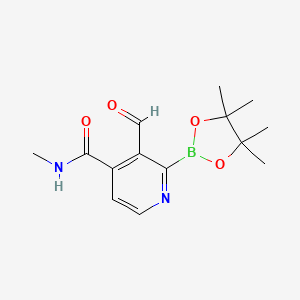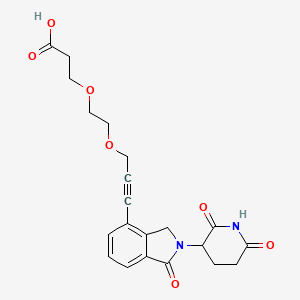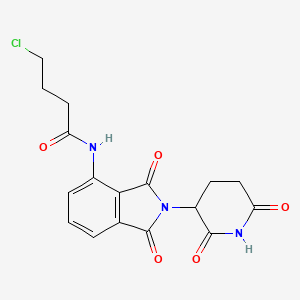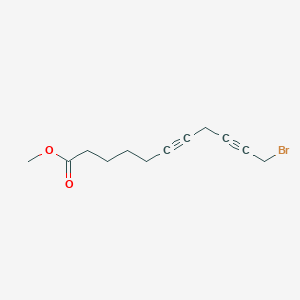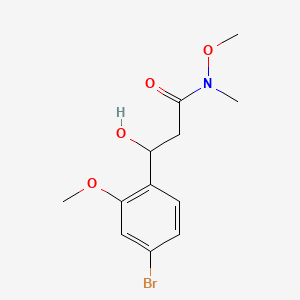
3-(4-Bromo-2-methoxyphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromo-2-methoxyphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is an organic compound that features a brominated aromatic ring, a hydroxy group, and an amide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-methoxyphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide typically involves multiple steps:
Bromination: The starting material, 2-methoxyphenol, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide to yield 4-bromo-2-methoxyphenol.
Protection of Hydroxy Group: The hydroxy group of 4-bromo-2-methoxyphenol is protected using a suitable protecting group, such as a silyl ether.
Formation of Amide: The protected intermediate is then reacted with N-methoxy-N-methylpropanamide under appropriate conditions to form the desired amide.
Deprotection: The protecting group is removed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form various derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide, amines or thiols in the presence of a base.
Major Products
Oxidation: 3-(4-Bromo-2-methoxyphenyl)-3-oxo-N-methoxy-N-methylpropanamide.
Reduction: 3-(4-Bromo-2-methoxyphenyl)-3-hydroxy-N-methoxy-N-methylpropanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(4-Bromo-2-methoxyphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies to understand the interaction of brominated aromatic compounds with biological systems.
Industrial Applications: It is used in the development of new materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-(4-Bromo-2-methoxyphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the hydroxy group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Chloro-2-methoxyphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide
- 3-(4-Fluoro-2-methoxyphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide
- 3-(4-Iodo-2-methoxyphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide
Uniqueness
3-(4-Bromo-2-methoxyphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C12H16BrNO4 |
|---|---|
Peso molecular |
318.16 g/mol |
Nombre IUPAC |
3-(4-bromo-2-methoxyphenyl)-3-hydroxy-N-methoxy-N-methylpropanamide |
InChI |
InChI=1S/C12H16BrNO4/c1-14(18-3)12(16)7-10(15)9-5-4-8(13)6-11(9)17-2/h4-6,10,15H,7H2,1-3H3 |
Clave InChI |
NBPDECSEUQZPEZ-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)CC(C1=C(C=C(C=C1)Br)OC)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


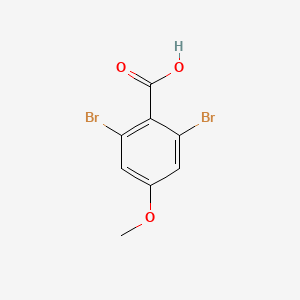

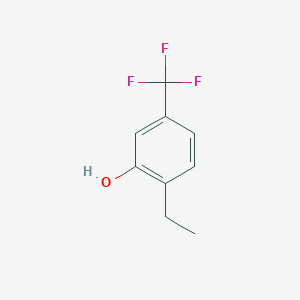
![3-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14769474.png)
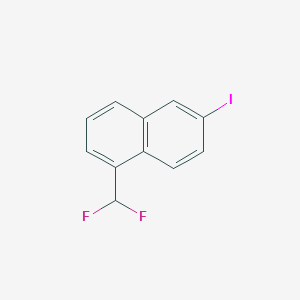
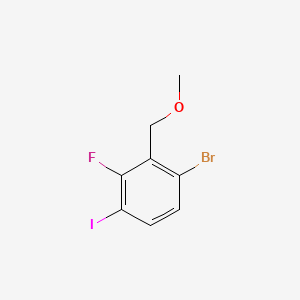
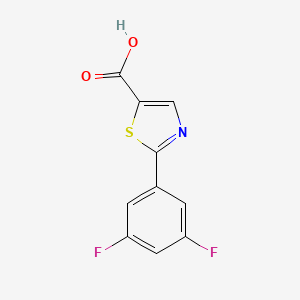
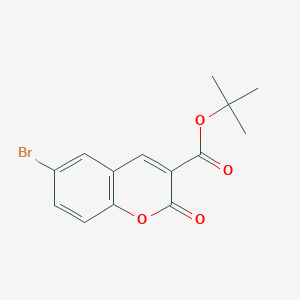
![N-[(2S,3R,4R,5S,6R)-4-hydroxy-2,5-bis(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-3-yl]acetamide](/img/structure/B14769509.png)

